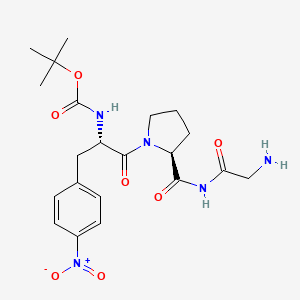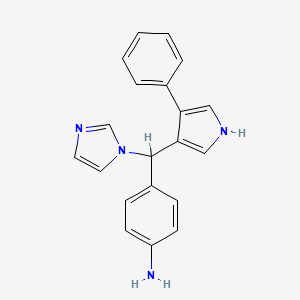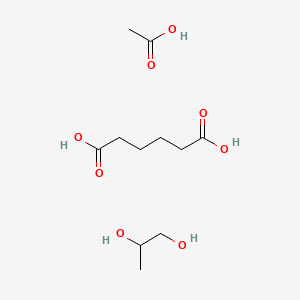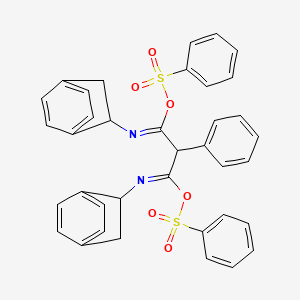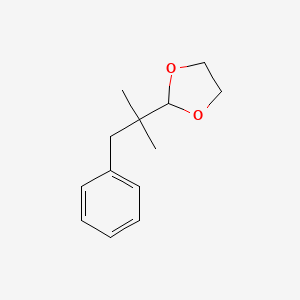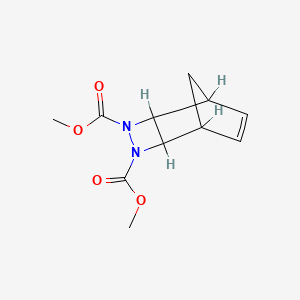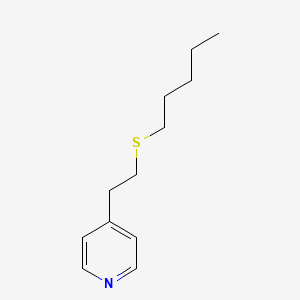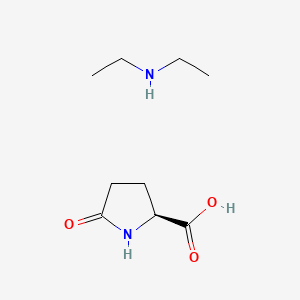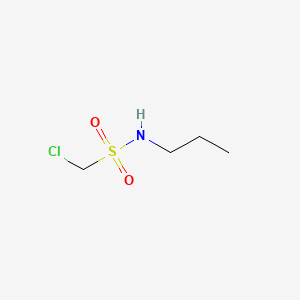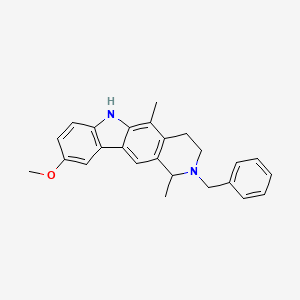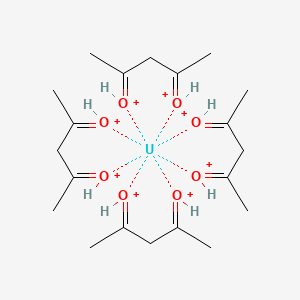
((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid: is a complex organic compound known for its unique structural properties and diverse applications. It is characterized by the presence of anthraquinone and sulfonic acid groups, which contribute to its reactivity and functionality in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid typically involves the reaction of anthraquinone derivatives with sulfonic acid groups under controlled conditions. One common method includes the sulfonation of anthraquinone followed by amination to introduce the amino group. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
科学的研究の応用
Chemistry: In chemistry, ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid is used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with various biomolecules makes it a valuable tool in biochemical assays .
Medicine: In medicine, the compound is explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate certain biochemical pathways .
Industry: Industrially, it is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity .
作用機序
The mechanism of action of ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context. Its sulfonic acid group allows it to form strong interactions with target molecules, influencing their activity and function .
類似化合物との比較
Anthraquinone: Shares the anthraquinone core but lacks the sulfonic acid group.
Sulfanilic Acid: Contains the sulfonic acid group but lacks the anthraquinone structure.
Aminoanthraquinone: Similar structure but with different functional groups.
Uniqueness: The uniqueness of ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid lies in its combination of anthraquinone and sulfonic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in various fields .
特性
CAS番号 |
94087-00-0 |
|---|---|
分子式 |
C20H13NO7S |
分子量 |
411.4 g/mol |
IUPAC名 |
2-[(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C20H13NO7S/c22-14-9-13(21-12-7-3-4-8-15(12)29(26,27)28)20(25)17-16(14)18(23)10-5-1-2-6-11(10)19(17)24/h1-9,21-22,25H,(H,26,27,28) |
InChIキー |
WEFQTBBVPISSDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)NC4=CC=CC=C4S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



